molecular formula C23H18F6N4O2 B15028901 7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B15028901
M. Wt: 496.4 g/mol
InChI Key: MMMYCHBETMGDHW-UHFFFAOYSA-N
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Description

7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves multiple steps, including the formation of the pyrimidine ring and the introduction of trifluoromethyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one include other pyrimidine derivatives and compounds with trifluoromethyl groups. These similar compounds may share some biological activities but differ in their specific interactions and effects. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications .

Properties

Molecular Formula

C23H18F6N4O2

Molecular Weight

496.4 g/mol

IUPAC Name

7-benzyl-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18F6N4O2/c24-22(25,26)21(23(27,28)29)17-18(30-16(32-21)13-15-9-5-2-6-10-15)33(20(35)31-19(17)34)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,30,32)(H,31,34,35)

InChI Key

MMMYCHBETMGDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)CC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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